molecular formula C8H18IN B14747806 1,1,2-Trimethylpiperidin-1-ium iodide CAS No. 5072-44-6

1,1,2-Trimethylpiperidin-1-ium iodide

Cat. No.: B14747806
CAS No.: 5072-44-6
M. Wt: 255.14 g/mol
InChI Key: LQKNXJMBJUPRSK-UHFFFAOYSA-M
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Description

1,1,2-Trimethylpiperidin-1-ium iodide is a quaternary ammonium salt with the molecular formula C8H18IN. This compound is known for its unique structure, which includes a piperidine ring substituted with three methyl groups and an iodide ion. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trimethylpiperidin-1-ium iodide can be synthesized through the quaternization of 1,2,5-trimethylpiperidine with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or acetone under reflux conditions. The reaction is as follows:

1,2,5-Trimethylpiperidine+Methyl iodide1,1,2-Trimethylpiperidin-1-ium iodide\text{1,2,5-Trimethylpiperidine} + \text{Methyl iodide} \rightarrow \text{this compound} 1,2,5-Trimethylpiperidine+Methyl iodide→1,1,2-Trimethylpiperidin-1-ium iodide

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethylpiperidin-1-ium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation Reactions: The compound can be oxidized to form N-oxides under specific conditions.

    Reduction Reactions: Reduction of the quaternary ammonium salt can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Corresponding halide salts or hydroxides.

    Oxidation: N-oxides.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

1,1,2-Trimethylpiperidin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the study of ion channels and neurotransmitter systems.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,1,2-Trimethylpiperidin-1-ium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and affect ion transport, leading to changes in cellular function. It may also interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,5-Trimethylpiperidin-1-ium iodide
  • 1,1,4,4-Tetramethylpiperidin-1-ium iodide
  • 1-Methyl-4-phenylpiperidin-1-ium iodide

Uniqueness

1,1,2-Trimethylpiperidin-1-ium iodide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

5072-44-6

Molecular Formula

C8H18IN

Molecular Weight

255.14 g/mol

IUPAC Name

1,1,2-trimethylpiperidin-1-ium;iodide

InChI

InChI=1S/C8H18N.HI/c1-8-6-4-5-7-9(8,2)3;/h8H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

LQKNXJMBJUPRSK-UHFFFAOYSA-M

Canonical SMILES

CC1CCCC[N+]1(C)C.[I-]

Origin of Product

United States

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